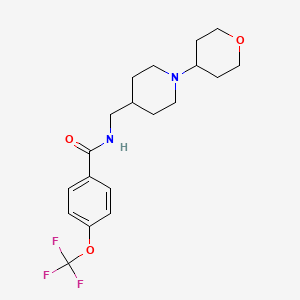

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N2O3/c20-19(21,22)27-17-3-1-15(2-4-17)18(25)23-13-14-5-9-24(10-6-14)16-7-11-26-12-8-16/h1-4,14,16H,5-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNVXYDMOOTXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions. It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits.

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21. It also upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis.

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia. HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors. This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment.

Pharmacokinetics

The compound has shown good biological potential and inhibitory activity in preliminary in vitro studies. It has demonstrated significant inhibitory bioactivity in HepG2 cells with IC 50 values of 0.12 and 0.13 μM.

Result of Action

The compound’s action results in the induction of HIF-1α protein and downstream target gene p21. This leads to the upregulation of the expression of cleaved caspase-3, promoting tumor cells apoptosis.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as hypoxia. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors.

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydro-2H-pyran moiety and a trifluoromethoxy group on a benzamide structure. The molecular formula is with a molecular weight of approximately 320.33 g/mol. Its unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The trifluoromethoxy group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, effective against various bacterial strains.

- Antiparasitic Activity : The compound has been investigated for its efficacy against parasitic infections, showing promising results in vitro.

- Cytotoxicity : In cancer research, it has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of benzamides, including this compound. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria with an MIC value of 31.25 µg/mL, suggesting its potential as a lead compound for antibiotic development .

- Antiparasitic Studies : In another investigation focusing on antiparasitic activity, the compound was tested against Leishmania species. The results showed an EC50 value of 0.064 µM, indicating strong activity compared to standard treatments .

- Cytotoxicity in Cancer Cells : Research highlighted the cytotoxic effects of this compound on A431 and Jurkat cell lines, with IC50 values lower than those observed for traditional chemotherapeutics like doxorubicin. This suggests that this compound could be further developed as an anticancer agent.

Data Summary

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 342.4 g/mol. Its structure comprises a piperidine ring, a tetrahydro-2H-pyran substituent, and a trifluoromethoxy group attached to a benzamide moiety. These structural features contribute to its biological activity and interaction with various receptors.

Target Receptors

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide primarily targets the κ-opioid receptor. This receptor is implicated in numerous physiological processes, including pain modulation, mood regulation, and addiction pathways. By selectively antagonizing this receptor, the compound may offer therapeutic benefits in treating conditions such as depression and substance use disorders.

Biochemical Pathways

The compound's interaction with the κ-opioid receptor can lead to modulation in various biochemical pathways, influencing neurotransmitter release and neuronal excitability. This modulation may result in altered perceptions of pain, mood enhancement, or reduced anxiety levels.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex pharmacological agents. Its structural characteristics allow researchers to modify it for enhanced efficacy or selectivity against specific biological targets.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly its binding affinity and selectivity towards the κ-opioid receptor. Studies suggest that it may exhibit significant potential in treating neurological disorders by modulating opioid receptor activity.

Antidepressant Effects

A study demonstrated that compounds similar to this compound exhibited antidepressant-like effects in animal models. The mechanism was attributed to the blockade of the κ-opioid receptor, which is known to mediate stress responses and depressive behaviors.

Substance Abuse Treatment

Research has indicated that KOR antagonists can reduce drug-seeking behavior in preclinical models of addiction. This suggests that this compound may have therapeutic potential in treating opioid dependence.

Neuroprotective Properties

Preliminary studies have shown that this compound may possess neuroprotective effects by preventing neuronal apoptosis through modulation of signaling pathways involved in cell survival and death.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria |

| Neuroprotective | Modulation of neurotransmitter systems |

Q & A

Q. What strategies mitigate discrepancies in biological activity across assay platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.